2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol
Description
Chemical Structure and Functional Groups 2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol is a sulfur-containing organic compound with a thiol (-SH) group at the terminal position of an ethane backbone. The molecule also features a secondary amine (-NH-) linked to a 2-(dimethylamino)ethyl group, which introduces a tertiary amine (-N(CH₃)₂) into the structure. Its molecular formula is C₆H₁₆N₂S, reflecting the presence of six carbons, two nitrogen atoms, and one sulfur atom .
Properties
Molecular Formula |
C6H16N2S |
|---|---|
Molecular Weight |
148.27 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethylamino]ethanethiol |
InChI |
InChI=1S/C6H16N2S/c1-8(2)5-3-7-4-6-9/h7,9H,3-6H2,1-2H3 |
InChI Key |
ICRMPEGPXBQDBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol typically involves the reaction of 2-(dimethylamino)ethanethiol with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. These functional groups enable the compound to form covalent bonds with proteins and other biomolecules, thereby modulating their activity. The pathways involved include redox reactions and nucleophilic substitution .
Comparison with Similar Compounds
Key Properties
- Reactivity : The thiol group confers redox activity, enabling participation in disulfide bond formation or thiol-ene click chemistry. The tertiary amine enhances basicity and may act as a catalyst or ligand in coordination chemistry.
- Applications: Potential uses include polymer crosslinking, pharmaceutical intermediates (e.g., prodrugs leveraging thiol-disulfide exchange), and as a ligand in metal complexes.
Comparison with Similar Compounds
The compound’s structural and functional analogs are evaluated below, focusing on molecular features, reactivity, and applications.
Functional Group Analysis
Reactivity and Performance
- Thiol vs. Disulfide: The target compound’s thiol group is more reactive than the disulfide bond in 2-[(2-aminoethyl)disulfanyl]ethan-1-amine , enabling rapid participation in nucleophilic reactions or metal coordination. However, disulfides offer superior oxidative stability.
- Amine Basicity: Tertiary amines (e.g., dimethylamino or diethylamino groups) exhibit stronger basicity than primary amines (as in 2-[(2-aminoethyl)disulfanyl]ethan-1-amine), influencing catalysis and pH-dependent solubility .
- Polymerization Efficiency: In resin systems, ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino)ethyl methacrylate in conversion rates due to steric and electronic effects of the benzoate group .
Physical and Chemical Properties
- Acidity: Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–19), as seen in 3-(dimethylamino)-1-propanol . This acidity facilitates deprotonation for nucleophilic reactions.
- Solubility: The tertiary amine in the target compound increases hydrophilicity compared to purely aliphatic thiols like 2-(diethylamino)ethanethiol, which has higher lipophilicity due to diethyl substituents .
- Thermal Stability: Methacrylate derivatives (e.g., 2-(dimethylamino)ethyl methacrylate) degrade at elevated temperatures (~200°C), whereas thiols may oxidize or form disulfides under similar conditions .
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